molecular formula C20H18N2O4 B11982547 2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 303085-47-4

2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B11982547
CAS No.: 303085-47-4
M. Wt: 350.4 g/mol
InChI Key: SOKCHBAKEIJBOT-FYJGNVAPSA-N
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Description

Properties

CAS No.

303085-47-4

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C20H18N2O4/c23-20(22-21-13-19-7-4-12-24-19)15-26-18-10-8-17(9-11-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)/b21-13+

InChI Key

SOKCHBAKEIJBOT-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroacetohydrazide, followed by condensation with furan-2-carbaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy and benzyloxy derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling.

    DNA Interaction: Could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
  • CAS No.: 303085-47-4
  • Molecular Formula : C₂₀H₁₈N₂O₄
  • Molecular Weight : 350.37 g/mol .

Structural Features :

  • A phenoxy group substituted with a benzyloxy moiety at the para position.
  • A hydrazide backbone conjugated to a furan-2-ylmethylene Schiff base.
  • Key functional groups: ether (benzyloxy), hydrazide, and imine (C=N).

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Substituent on Hydrazide Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Furan-2-ylmethylene Benzyloxy-phenoxy, hydrazide, imine C₂₀H₁₈N₂O₄ 350.37
N′-(4-Chlorobenzylidene)-2-(4-(N-(4-chlorobenzylidene)carbamimidoyl)phenoxy)acetohydrazide (4b) 4-Chlorobenzylidene Chloro, carbamimidoyl, hydrazide C₂₃H₁₈Cl₂N₄O₂ 452.32
2-(2-Chlorophenoxy)-N′-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide (14) 5-Methylfuran-2-ylmethylene Chlorophenoxy, methylfuran, hydrazide C₁₅H₁₅ClN₂O₃ 306.74
N′-(Furan-2-ylmethylene)-2-(4-(4-methoxybenzyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide (17a) Furan-2-ylmethylene Phthalazine, methoxybenzyl, hydrazide C₂₃H₂₀N₄O₄ 428.43
2-((4-Chlorobenzyl)oxy)-N′-(furan-2-ylmethylene)benzohydrazide Furan-2-ylmethylene Chlorobenzyloxy, benzohydrazide C₂₀H₁₆ClN₂O₄ 389.81

Key Differences in Physicochemical Properties

Solubility and Lipophilicity: The target compound’s benzyloxy and furan groups confer moderate lipophilicity, likely reducing aqueous solubility compared to polar derivatives like 4b (chloro substituents enhance polarity but may lower solubility due to crystallinity) .

Electronic Effects :

  • Electron-withdrawing groups (e.g., chloro in 4b and 13 ) increase electrophilicity of the imine bond, enhancing reactivity toward nucleophiles. In contrast, the target’s furan ring provides electron-rich conjugation, stabilizing the Schiff base .
  • The methoxy group in 17a and 4-methoxybenzylidene derivatives (e.g., ) donates electrons, altering electronic distribution across the hydrazide backbone .

Spectral and Analytical Data

  • IR Spectroscopy :
    • All compounds show C=N stretches near 1590–1610 cm⁻¹ and N-H stretches at 3100–3300 cm⁻¹ .
    • The target compound’s benzyloxy group exhibits C-O-C asymmetric stretching at 1250–1270 cm⁻¹ .
  • NMR Data :
    • The furan-2-ylmethylene proton in the target compound resonates at δ 7.6–8.0 ppm (¹H-NMR), distinct from chloro analogs (δ 7.8–8.5 ppm for aromatic protons) .

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